

# Cross-validation of Enavogliflozin's efficacy in different animal species

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Enavogliflozin's Efficacy in Animal Models: A Comparative Analysis

A comprehensive review of the preclinical data supporting the efficacy of **Enavogliflozin** across various animal species, with a comparative look at other SGLT2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

**Enavogliflozin**, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated promising glycemic control in a variety of animal models. This guide provides a detailed comparison of its efficacy, supported by available experimental data, against other established SGLT2 inhibitors. The information is presented to aid in the understanding of **Enavogliflozin's** preclinical profile and its potential as a therapeutic agent for type 2 diabetes.

## Comparative Efficacy of Enavogliflozin

The efficacy of **Enavogliflozin** has been evaluated in several preclinical studies involving mice, rats, and canines. These studies have assessed its impact on key diabetic parameters, offering insights into its potency and therapeutic potential.

## Canine Studies

A significant study in diabetic canines demonstrated the effectiveness of **Enavogliflozin** in improving glycemic control. When administered as an add-on to insulin therapy, **Enavogliflozin** led to notable reductions in fructosamine and the required insulin dosage.<sup>[1][2][3]</sup>

Table 1: Efficacy of **Enavogliflozin** in Diabetic Canines (8-week study)

Parameter	Once Daily Dosing	Once Every Three Days Dosing
Fructosamine Reduction	20%	15%
Insulin Dose Reduction	25%	15%
Body Weight Reduction	5%	2%
Blood Pressure Reduction	20 mmHg	Not statistically significant

These findings suggest a dose-dependent effect, with daily administration providing a better therapeutic outcome.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Rodent Studies

While direct head-to-head efficacy studies of **Enavogliflozin** against other SGLT2 inhibitors in diabetic rodent models are not extensively available in the public domain, pharmacokinetic studies provide valuable comparative insights. A study in mice demonstrated that **Enavogliflozin** has a significantly higher kidney distribution compared to dapagliflozin and ipragliflozin.[\[4\]](#) This preferential accumulation in the target organ could suggest a more potent or sustained effect.

Table 2: Kidney to Plasma AUC Ratio of SGLT2 Inhibitors in Mice

SGLT2 Inhibitor	Kidney to Plasma AUC Ratio (Mean ± SD)
Enavogliflozin	85.0 ± 16.1
Dapagliflozin	64.6 ± 31.8
Ipragliflozin	38.4 ± 5.3

Further research in a mouse model of Alzheimer's disease, which also exhibits metabolic dysregulation, showed that **Enavogliflozin** treatment improved glucose tolerance.

## Human Clinical Data (for context)

Although this guide focuses on animal models, human clinical trial data provides a valuable benchmark for **Enavogliflozin**'s efficacy. In a 24-week, double-blind, randomized trial, **Enavogliflozin** (0.3 mg/day) was compared to dapagliflozin (10 mg/day) as an add-on to metformin in patients with type 2 diabetes.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Comparative Efficacy of **Enavogliflozin** and Dapagliflozin in Humans (24-week study)

Parameter	Enavogliflozin (0.3 mg)	Dapagliflozin (10 mg)
Adjusted Mean Change in HbA1c	-0.80%	-0.75%
Adjusted Mean Change in Fasting Plasma Glucose	-32.53 mg/dL	-29.14 mg/dL
Change in Body Weight	-3.77 kg	-3.58 kg
Change in Systolic Blood Pressure	-5.93 mmHg	-6.57 mmHg
Change in Diastolic Blood Pressure	-5.41 mmHg	-4.26 mmHg
Urine Glucose-Creatinine Ratio (g/g)	60.48	44.94

These results demonstrate that **Enavogliflozin** at a much lower dose is non-inferior to dapagliflozin in improving glycemic control and other metabolic parameters.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key cited studies.

### Canine Diabetes Study

- **Animal Model:** Companion dogs with naturally occurring insulin-dependent diabetes that was inadequately controlled with insulin alone.
- **Study Design:** Investigator-initiated clinical study with two treatment groups.

- Group 1 (Once Daily): Insulin and **Enavogliflozin** administered once daily for eight weeks.
- Group 2 (Once Every Three Days): Insulin and **Enavogliflozin** administered once every three days for eight weeks.
- Efficacy Parameters: Fructosamine, fasting glucose, insulin dose changes, body weight, and blood pressure were measured and compared between the two groups.[1][2][3]

## Mouse Pharmacokinetic Study

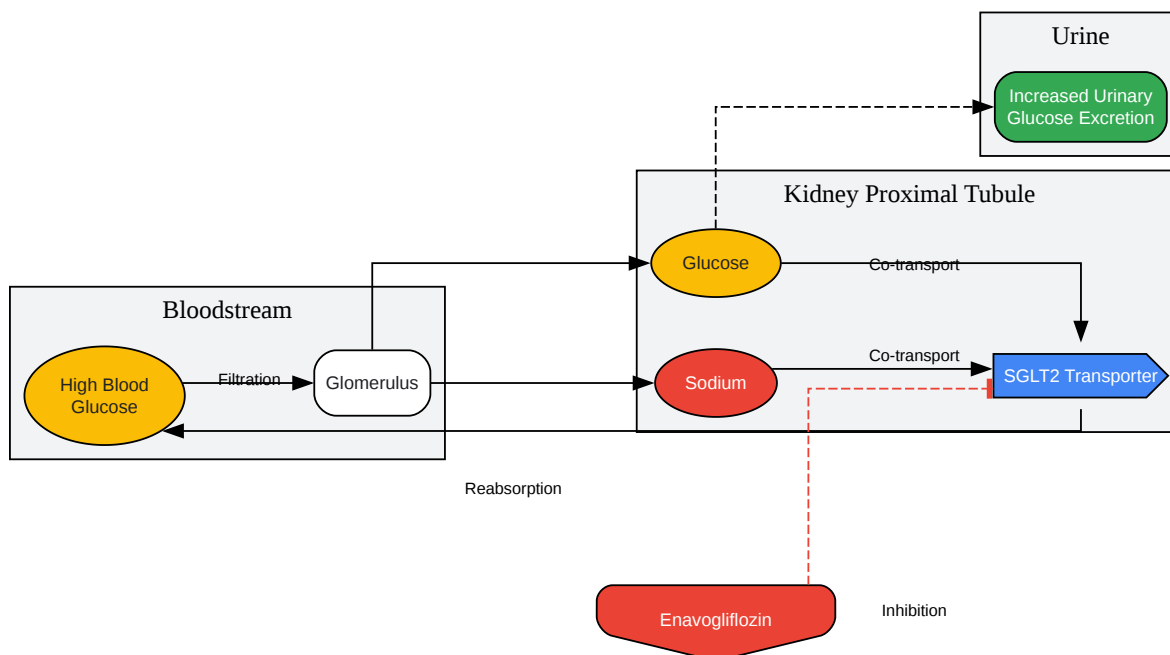
- Animal Model: Male ICR mice.
- Drug Administration: Single intravenous or oral administration of **Enavogliflozin**, dapagliflozin, or ipragliflozin.
- Data Collection: Plasma and kidney tissue samples were collected at various time points.
- Analysis: Drug concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the area under the concentration-time curve (AUC) in both plasma and kidney tissue.[4]

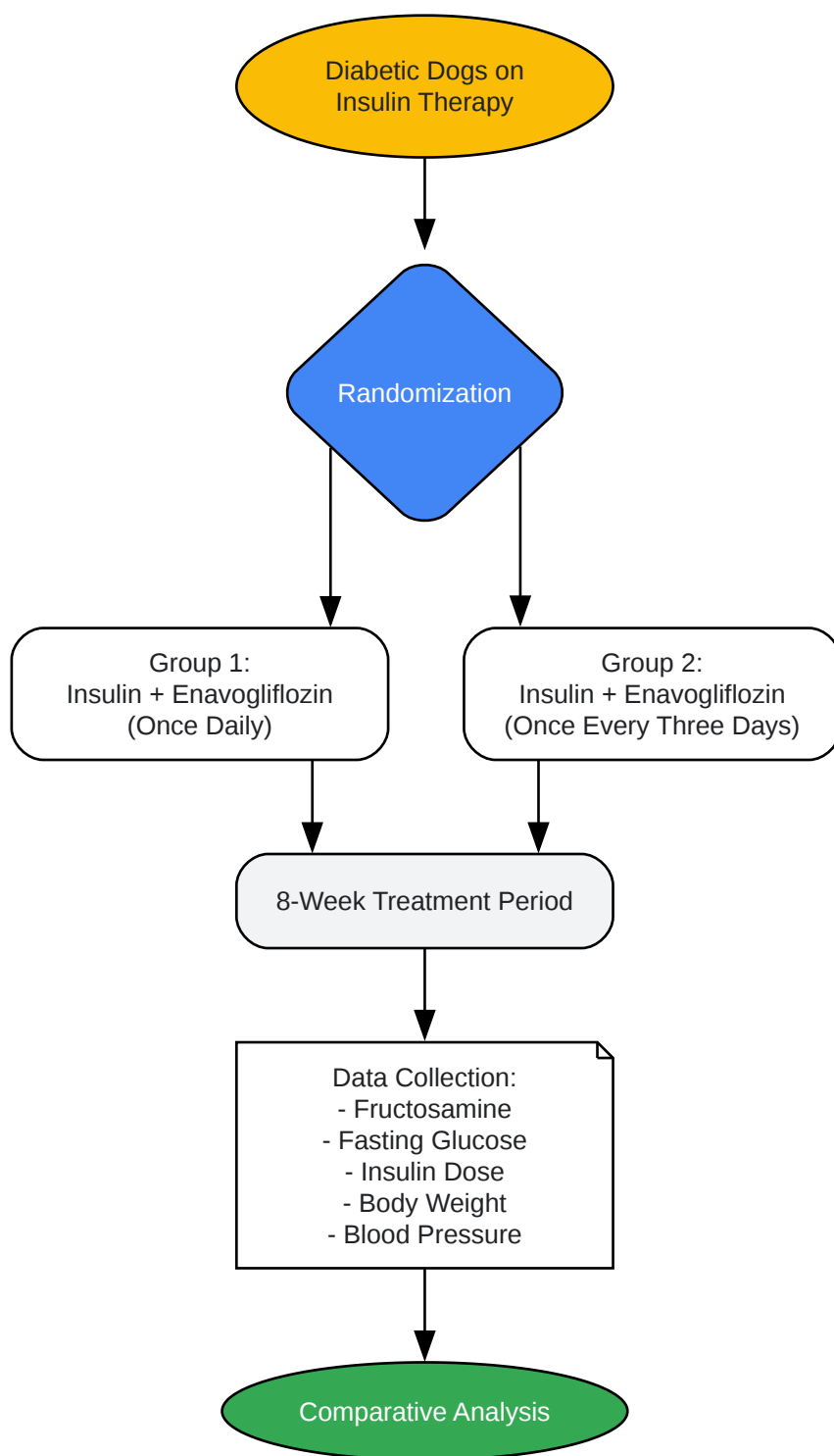
## Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)

- Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Measurement: A baseline blood glucose level is measured from the tail vein.
- Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
- Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

## Signaling Pathways and Experimental Workflows

The mechanism of action of SGLT2 inhibitors, including **Enavogliflozin**, primarily involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys. This leads to increased urinary glucose excretion and a reduction in blood glucose levels.





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Address: 3281 E Guasti Rd

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